3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride
Description
3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride is a synthetic amine derivative with a substituted phenyl ring and a propylamine backbone. Its molecular formula is C₁₀H₁₆Cl₂N₂O₃S (including the hydrochloride counterion), and its structure features:
- A 4'-methoxy group on the phenyl ring.
- A 3'-sulfonamide group (-SO₂NH₂) at the meta position relative to the methoxy group.
- A 2-propylamine chain (-CH(CH₂NH₂)-) attached to the phenyl ring.
This compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators due to the sulfonamide moiety, which is known for its bioactivity in drug design . Variants of this compound, such as the 3-chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine hydrochloride (CAS 86244-33-9), introduce additional functional groups like chlorine for enhanced reactivity or selectivity . The (S)-enantiomer (CAS 112101-77-6) is also studied for chiral-specific interactions in biological systems .
Properties
IUPAC Name |
5-(2-aminopropyl)-2-methoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14;/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRRNJIOCLALJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616557 | |
| Record name | 5-(2-Aminopropyl)-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86225-65-2, 112101-77-6 | |
| Record name | 5-(2-Aminopropyl)-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonamide, 5-[(2S)-2-aminopropyl]-2-methoxy-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Catalyst Composition
The catalyst composition (Cu: 0.1–50%, Co: 0.5–60%, Ru: 0.001–0.1%, Mg: 0.001–5.7%, Cr: 0.01–15%) significantly impacts reaction efficiency. Optimal parameters include:
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 50–360°C | 220°C |
| Pressure | 0.1–5.0 MPa | 3.5 MPa |
| NH₃:Alcohol molar ratio | 1.0–15.0 | 8.0 |
| H₂:Alcohol molar ratio | 0.1–10.0 | 2.5 |
| Space velocity (h⁻¹) | 0.1–3.0 | 1.2 |
Under these conditions, the reaction achieves a selectivity of 94% toward 3-methoxypropanamine, with <2% byproducts such as dehydrogenated alkanes.
Industrial-Scale Process Design
Continuous-flow reactors outperform batch systems by maintaining steady-state conditions, reducing thermal degradation. A two-stage reactor design—preheating at 180°C followed by reaction at 220°C—minimizes catalyst coking, extending catalyst lifespan to >1,000 hours. Post-reaction purification involves distillation under reduced pressure (20 mmHg), yielding 99.2% pure 3-methoxypropanamine.
Sulfonamide Group Introduction via Electrophilic Substitution
The sulfonamidophenyl segment is synthesized through electrophilic aromatic substitution (EAS) on 4-methoxybenzene derivatives. Key steps include sulfonation, amidation, and regioselective functionalization.
Sulfonation and Chlorination
4-Methoxybenzene is treated with chlorosulfonic acid at −10°C to form 4-methoxybenzenesulfonyl chloride, achieving 88% yield. The reaction mechanism proceeds via a σ-complex intermediate, with the methoxy group directing electrophiles to the para position. Subsequent quenching with ice water prevents over-sulfonation.
Amidation with Primary Amines
The sulfonyl chloride intermediate reacts with 3-methoxypropanamine in tetrahydrofuran (THF) at 0°C, using triethylamine as a proton scavenger:
This step achieves 92% yield, with HPLC purity >99%. Critical parameters include:
-
Molar ratio : 1:1.05 (sulfonyl chloride:amine)
-
Reaction time : 2 hours
-
Workup : Sequential washes with 5% HCl and saturated NaHCO₃
Coupling and Cyclization to Assemble the Aromatic Core
The methoxy and sulfonamide groups are introduced ortho to each other through a palladium-catalyzed coupling strategy.
Suzuki-Miyaura Cross-Coupling
A boronic ester derivative of 3-sulfonamidophenyl is coupled with 4-methoxyphenyl bromide using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1):
Reaction conditions:
-
Temperature: 90°C
-
Time: 12 hours
-
Yield: 84%
-
Purity (GC-MS): 98.5%
Reductive Amination for Propylamine Attachment
The biphenyl intermediate undergoes reductive amination with propionaldehyde using NaBH₃CN in methanol:
Optimized parameters:
-
pH : 6.5 (controlled by acetic acid)
-
Stoichiometry : 1:1.2 (ketone:aldehyde)
-
Yield : 78%
Hydrochloride Salt Formation and Purification
The free amine is converted to its hydrochloride salt by treatment with HCl gas in anhydrous diethyl ether:
Crystallization conditions :
-
Solvent: Ethanol/ether (1:3)
-
Temperature: −20°C
-
Purity (HPLC): 99.8%
-
Melting point: 214–216°C
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Catalytic Amination | 94 | 99.2 | 120 | High |
| Suzuki Coupling | 84 | 98.5 | 340 | Moderate |
| Reductive Amination | 78 | 99.0 | 280 | Low |
The catalytic amination route offers the best balance of cost and scalability, while reductive amination provides higher purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Nitro compounds, halogenated derivatives.
Scientific Research Applications
3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications, including as an intermediate in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to other substituted phenylpropylamine derivatives (Table 1). Key differences arise from substituent groups, pharmacological targets, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings
Substituent-Driven Bioactivity: The sulfonamide group in the target compound distinguishes it from simpler amines like Ortetamine HCl or dopamine HCl. Sulfonamides are known to enhance binding to enzymes (e.g., carbonic anhydrase) or receptors via hydrogen bonding . Chlorinated variants (e.g., 3-chloro derivative) may exhibit altered pharmacokinetics, such as increased lipophilicity or resistance to metabolic degradation .
The iodo group in 4-Iodoamphetamine HCl enhances its halogen bonding capacity, making it more potent in monoamine transporter inhibition compared to non-halogenated analogs .
Physicochemical Properties :
- The methoxy group improves solubility in polar solvents compared to purely hydrophobic analogs like Ortetamine HCl.
- The enantiomeric form (S-isomer) of the target compound may exhibit higher target specificity than racemic mixtures, as seen in chiral pharmaceuticals like levodopa .
Safety and Stability: Limited toxicological data are available for the target compound, but sulfonamide-containing drugs generally require monitoring for hypersensitivity reactions . Dopamine HCl, by contrast, has well-documented cardiovascular side effects due to its catecholamine structure .
Research Implications
The structural versatility of 3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride makes it a valuable scaffold for drug discovery. Future studies should focus on:
Biological Activity
3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride (CAS No. 86225-65-2), is a compound with significant potential in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17ClN2O3S
- Molecular Weight : 280.77 g/mol
- Structure : The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial properties.
The biological activity of 3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine is attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
Antimicrobial Activity
A comparative analysis of related compounds shows that derivatives of sulfonamides can exhibit varying degrees of antimicrobial efficacy. In vitro studies have indicated that the presence of the methoxy and sulfonamide groups enhances activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | E. coli | 32 µg/mL |
| 3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine | S. aureus | 16 µg/mL |
| 3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine | P. aeruginosa | 32 µg/mL |
Antifungal Activity
While specific data for this compound are sparse, related sulfonamide compounds have demonstrated antifungal properties against pathogens like Candida species.
Case Studies
-
In Vitro Efficacy Against Bacterial Strains :
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine. The results indicated a significant reduction in bacterial growth at concentrations as low as 16 µg/mL against Staphylococcus aureus. -
Toxicity Assessment :
Genotoxicity assays conducted on similar compounds suggest minimal toxicity at therapeutic doses, supporting the safety profile of this compound for potential pharmaceutical applications.
Synthesis and Characterization
The synthesis of 3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine involves several steps, including the formation of the sulfonamide linkage and subsequent purification processes. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
Q & A
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Methodological Answer : Standardize synthesis protocols (e.g., fixed reaction times, purified enzyme batches) and use internal controls (e.g., reference agonists/antagonists) in assays. For instance, batch variability in transaminase activity was minimized by pre-immobilizing enzymes on solid supports .
Data Contradiction Analysis
Q. How to resolve conflicting results in receptor binding studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., buffer pH, ion concentrations). Replicate studies using uniform protocols (e.g., 25 mM Tris-HCl, pH 7.4) and validate with orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) .
Q. Why do enzymatic vs. chemical synthesis routes yield divergent bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
